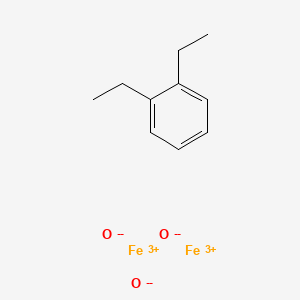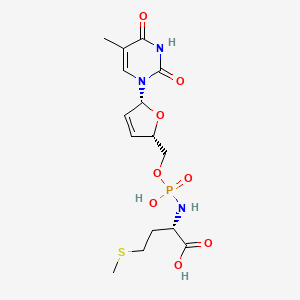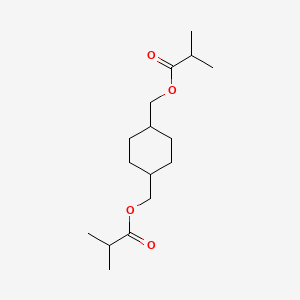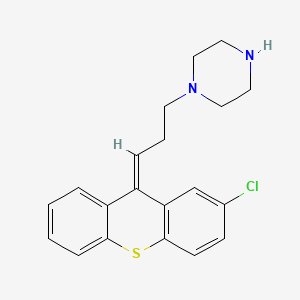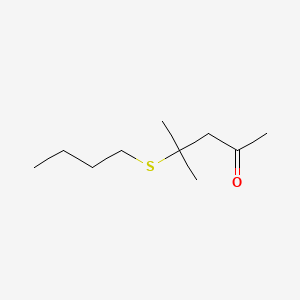
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the triphenylphosphonium group. One common method involves the reaction of benzoyl chloride with 3,4-diphenylbutan-2-one in the presence of a base to form the benzoyloxy intermediate. This intermediate is then reacted with triphenylphosphine and an appropriate halide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The triphenylphosphonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the triphenylphosphonium group into molecules.
Biology: The compound is utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group’s ability to cross cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting mitochondria in cancer cells.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride involves its ability to cross cell membranes and target specific cellular components. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can lead to the disruption of mitochondrial function, making it a potential tool for studying mitochondrial dynamics and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of chloride.
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
What sets (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride apart is its specific chloride ion, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and biological studies where the chloride ion plays a crucial role.
Properties
CAS No. |
22966-77-4 |
|---|---|
Molecular Formula |
C41H34ClO3P |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
(3-benzoyloxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H34O3P.ClH/c42-39(33-19-7-1-8-20-33)41(35-23-11-3-12-24-35,44-40(43)34-21-9-2-10-22-34)31-32-45(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+1;/p-1 |
InChI Key |
CAUBXAQYQFAOTG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OC(=O)C6=CC=CC=C6.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


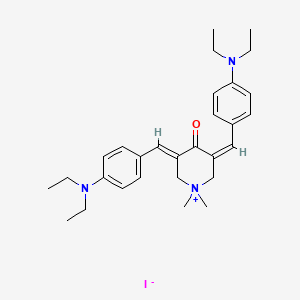
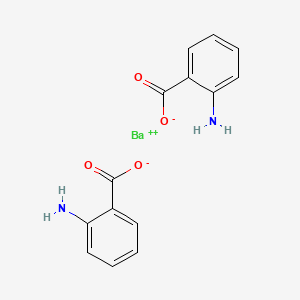

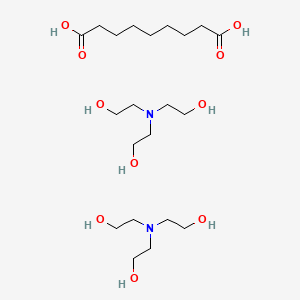
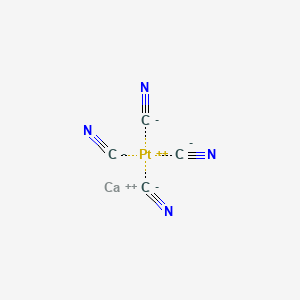

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)


